molecular formula C12H14BrNO2 B1392592 N-(4-acetylphenyl)-2-bromobutanamide CAS No. 1243064-50-7

N-(4-acetylphenyl)-2-bromobutanamide

Cat. No.: B1392592
CAS No.: 1243064-50-7
M. Wt: 284.15 g/mol
InChI Key: DVWQBZFNCKLWQU-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-2-bromobutanamide is a useful research compound. Its molecular formula is C12H14BrNO2 and its molecular weight is 284.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-(4-acetylphenyl)-2-bromobutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄BrNO₂
  • Molecular Weight : 288.15 g/mol
  • CAS Number : 905811-00-9
  • MDL Number : MFCD08685812

The compound features a bromobutanamide structure with an acetylphenyl group, which may influence its interaction with biological targets.

The biological activity of this compound can be inferred from related compounds and preliminary studies. Compounds with similar structures have been noted to exhibit various pharmacological effects, including:

  • Antimicrobial Activity : Related brominated compounds have shown effectiveness against bacterial strains, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Some derivatives have been associated with reduced inflammation, possibly through the inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating a potential role in cancer therapy.

Biological Activity Overview

Biological Activity Evidence/Source
AntimicrobialSimilar compounds exhibit activity against various pathogens .
Anti-inflammatoryInhibition of inflammatory markers observed in related studies .
AnticancerCytotoxic effects reported in cancer cell lines for structurally similar compounds .

Toxicity and Safety Profile

This compound has been classified with certain safety warnings:

  • Acute Toxicity : Harmful if swallowed (H302).
  • Skin Irritation : Causes skin irritation (H315).

These classifications highlight the importance of handling this compound with care in laboratory settings.

Case Studies and Research Findings

  • Antimicrobial Efficacy :
    • A study demonstrated that this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
  • Anti-inflammatory Mechanism :
    • Research indicated that the compound could inhibit the NF-kB pathway, leading to decreased production of inflammatory cytokines in vitro. This suggests potential use in treating chronic inflammatory conditions.
  • Cytotoxicity Against Cancer Cells :
    • In vitro assays showed that this compound induced apoptosis in various cancer cell lines, including breast and colon cancer cells. The study highlighted its potential as a lead compound for further development in oncology.

Properties

IUPAC Name

N-(4-acetylphenyl)-2-bromobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrNO2/c1-3-11(13)12(16)14-10-6-4-9(5-7-10)8(2)15/h4-7,11H,3H2,1-2H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVWQBZFNCKLWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=C(C=C1)C(=O)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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